1,2-Dimethyl-4-nitrobenzene

Description

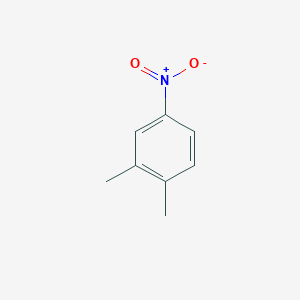

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKOYWDLDYELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025133 | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB] | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992), 107 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/ | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.117 (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/ | |

CAS No. |

99-51-4 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI6475010K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °F (NTP, 1992), 30-31 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: 1,2-Dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 99-51-4

Abstract

This document provides a comprehensive technical overview of 1,2-Dimethyl-4-nitrobenzene, a chemical compound with applications in various research and industrial domains. This guide consolidates key chemical and physical data, outlines analytical methodologies, and presents its known toxicological and metabolic profiles. The information is intended to serve as a foundational resource for professionals engaged in research, development, and safety assessment involving this compound.

Chemical and Physical Properties

This compound, also known as 4-Nitro-o-xylene, is an organic compound with the chemical formula C8H9NO2.[1][2] It presents as a light yellow crystalline solid.[3] A comprehensive summary of its key properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 99-51-4 | [1][2][4][5] |

| Molecular Formula | C8H9NO2 | [1][2][4] |

| Molecular Weight | 151.16 g/mol | [1][5] |

| Synonyms | 4-Nitro-o-xylene, 3,4-Dimethyl-1-nitrobenzene, p-Nitro-o-xylene | [2][4] |

| Appearance | Light yellow crystalline solid | [3] |

| Linear Formula | (CH3)2C6H3NO2 | [5] |

| EC Number | 202-761-6 | [5] |

| Beilstein/REAXYS Number | 2043245 | [5] |

| PubChem Substance ID | 24897599 | [5] |

| IUPAC Standard InChI | InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | [2] |

| IUPAC Standard InChIKey | HFZKOYWDLDYELC-UHFFFAOYSA-N | [2] |

Analytical Methodologies

The analysis of this compound can be effectively performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Objective: To separate and quantify this compound.

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]

-

Note for Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, phosphoric acid should be substituted with formic acid.[4]

-

-

Application: This method is scalable and suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies.[4] UPLC applications can utilize columns with smaller 3 µm particles for faster analysis.[4]

Synthesis and Reactions

While detailed experimental protocols for the synthesis of this compound are not provided in the searched literature, its structure suggests it is synthesized by the nitration of 1,2-dimethylbenzene (o-xylene).

Caption: Proposed synthesis workflow for this compound.

Toxicological and Metabolic Information

Further research is required to delineate the specific signaling pathways affected by this compound and to provide a detailed toxicological and metabolic profile. The following diagram illustrates a generalized metabolic pathway for nitroaromatic compounds, which is likely relevant to this compound.

Caption: Generalized metabolic pathway of nitroaromatic compounds.

Applications and Areas of Research

This compound serves as a valuable intermediate in the synthesis of other organic compounds. Its primary research applications are in the fields of chemical synthesis and materials science. It is intended for research use only and is not for diagnostic or therapeutic use.[1]

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide is intended for informational purposes and should be used in conjunction with other authoritative sources and professional judgment.

References

1,2-Dimethyl-4-nitrobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethyl-4-nitrobenzene

Introduction

This compound, also known as 4-nitro-o-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1][2] It is characterized by a benzene ring substituted with two methyl groups at adjacent (ortho) positions and a nitro group at the para position relative to one of the methyl groups.[2] This compound serves as a crucial intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides.[3][4] A thorough understanding of its physical properties is essential for its safe handling, application in chemical synthesis, and for predicting its environmental fate and transport. This guide provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[5]

-

Synonyms: 4-Nitro-o-xylene, 3,4-Dimethyl-1-nitrobenzene, 4-Nitro-1,2-dimethylbenzene[1][2]

-

SMILES: Cc1ccc(--INVALID-LINK--[O-])cc1C[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid or prisms.[9][10] | [9][10] |

| Melting Point | 27-30 °C (lit.) | [7][11] |

| 86 to 88 °F | [12] | |

| 301.70 ± 1.00 K | [1] | |

| Boiling Point | 255-257 °C | [13] |

| 143 °C at 20 mmHg | [7][13] | |

| 489 °F at 748 mmHg | [12] | |

| 570.92 K | [1] | |

| Density | 1.139 g/mL at 25 °C (lit.) | [7][9] |

| 1.117 | [12] | |

| Solubility | Slightly soluble in water.[3][9][12] | [3][9][12] |

| 1 to 5 mg/mL at 59°F.[12] | [12] | |

| Soluble in alcohol and ether.[3] | [3] | |

| Flash Point | 225 °F (107.2 °C) | [12] |

| 113 °C (closed cup) | [7] | |

| Vapor Pressure | ln(Pvp) = 15.6588 - 4741.34 / (T - 86.864) (T in K, P in kPa) | [1] |

| Enthalpy of Vaporization | 53.59 kJ/mol | [1] |

| 63.60 kJ/mol at 467.50 K | [1] | |

| LogP (Octanol/Water Partition Coefficient) | 2.212 | [1] |

Experimental Protocols

The determination of the physical properties of this compound relies on established experimental protocols. Below are detailed methodologies for key measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid like this compound, this transition occurs over a narrow temperature range.

-

Methodology: Capillary Tube Method

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus, which contains a heating block or an oil bath.

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

The reported melting point is the range between these two temperatures.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology: Distillation Method

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase until it stabilizes at the boiling point of the substance.

-

This stable temperature, at which the vapor is in equilibrium with the boiling liquid, is recorded as the boiling point.

-

For boiling points at reduced pressure, a vacuum is applied to the system, and the pressure is recorded along with the boiling temperature.[7][13]

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Methodology: Shake-Flask Method (for water solubility)

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After agitation, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous solution is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

-

Interrelation of Physical Properties

The physical properties of this compound are interconnected and are primarily governed by the intermolecular forces between its molecules. The following diagram illustrates these relationships.

Caption: Logical relationships between molecular structure and physical properties.

The molecular structure of this compound, with its polar nitro group and nonpolar dimethylbenzene framework, gives rise to both dipole-dipole interactions and van der Waals forces. The strength of these intermolecular forces dictates the energy required to overcome them, which in turn determines the melting and boiling points. A higher boiling point is indicative of stronger intermolecular forces. The vapor pressure is inversely related to the strength of these forces. Solubility is influenced by the ability of the molecule to interact with solvent molecules; its slight solubility in water is due to the polar nitro group, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents like ethanol and ether.[3] The density is a function of the molecular weight and the efficiency of molecular packing in the solid or liquid state.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. These include strong absorptions for the nitro group (NO₂) stretches, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), as well as bands for C-H stretches of the aromatic ring and methyl groups, and C=C stretches of the aromatic ring. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[8]

-

Mass Spectrum (Electron Ionization): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be observed at m/z = 151. Characteristic fragmentation patterns can also be observed, which aid in structural elucidation. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this molecule.[14]

Safety Information

This compound is a combustible solid and is incompatible with strong oxidizing agents and strong bases.[9][12] It may cause irritation to the skin, eyes, and mucous membranes.[12] Due to the presence of the nitro group, it may exhibit some toxicity and should be handled with appropriate safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask.[2][7]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, including its chemical identifiers, tabulated physical data, experimental protocols for their determination, and the interrelation of these properties. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its safe and effective use in various scientific and industrial applications.

References

- 1. chemeo.com [chemeo.com]

- 2. CAS 99-51-4: 4-Nitro-o-xylene | CymitQuimica [cymitquimica.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 4-Nitro-o-xylene/99-51-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. CID 20849373 | C16H18N2O4 | CID 20849373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,2-dimethyl-4-nitro- [webbook.nist.gov]

- 7. This compound 99 99-51-4 [sigmaaldrich.com]

- 8. Benzene, 1,2-dimethyl-4-nitro- [webbook.nist.gov]

- 9. 4-Nitro-o-xylene | 99-51-4 [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. CAS RN 99-51-4 | Fisher Scientific [fishersci.com]

- 14. Benzene, 1,2-dimethyl-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 1,2-Dimethyl-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dimethyl-4-nitrobenzene, also known as 4-nitro-o-xylene. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough experimental protocol for determining solubility, alongside a qualitative summary of its solubility in common organic solvents.

Introduction to this compound

This compound (CAS No. 99-51-4) is an aromatic nitro compound with the molecular formula C₈H₉NO₂.[1][2] It presents as a pale straw-colored liquid or a yellow solid with an aromatic odor.[3] This compound serves as an important intermediate in the synthesis of various organic molecules, including pesticides.[3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and safety handling.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics have been reported. The compound is described as being soluble in alcohol and ether, and in most organic solvents.[3][4] In contrast, it is only slightly soluble in water, with a reported solubility of 1 to 5 mg/mL at 15°C (59°F).[5]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[3][5] |

| Ethers | Diethyl Ether | Soluble[3] |

| Halogenated Solvents | Carbon Tetrachloride | Soluble[4] |

| Aqueous | Water | Slightly Soluble (1-5 mg/mL at 15°C)[5] |

The principle of "like dissolves like" suggests that this compound, a relatively non-polar aromatic compound, will exhibit good solubility in non-polar and moderately polar organic solvents.[6][7] For drug development and other applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination: Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[8][9][10] This protocol is coupled with gravimetric analysis for the quantification of the dissolved solute.[11][12][13][14]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[9]

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure equilibrium is achieved.[9][15]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid aspirating any solid particles.

-

Filter the collected supernatant through a syringe filter that is chemically compatible with the organic solvent to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Transfer a precise volume of the filtered saturated solution into the pre-weighed container.

-

Weigh the container with the solution (W₂).

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven temperature should be below the boiling point of this compound (approximately 254°C) but high enough for efficient solvent removal.

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Allow the container to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it again (W₃).

-

3.3. Calculation of Solubility

-

Weight of the solute (dissolved this compound):

-

Wsolute = W₃ - W₁

-

-

Weight of the solvent:

-

Wsolvent = W₂ - W₃

-

-

Solubility (expressed as g of solute per 100 g of solvent):

-

Solubility = (Wsolute / Wsolvent) × 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method with gravimetric analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the literature, its qualitative profile indicates good solubility in common non-aqueous solvents like alcohols and ethers. For applications demanding precise solubility values, the detailed shake-flask method combined with gravimetric analysis presented in this guide provides a reliable and accurate experimental approach. This protocol empowers researchers and professionals in drug development and chemical synthesis to generate the specific solubility data required for their work, ensuring accuracy and reproducibility in their processes.

References

- 1. Benzene, 1,2-dimethyl-4-nitro- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-4-nitrobenzene

This technical guide provides an in-depth overview of the melting and boiling points of 1,2-Dimethyl-4-nitrobenzene (CAS No. 99-51-4), also known as 4-nitro-o-xylene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data Summary

This compound is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1][2] It typically appears as a yellow crystalline solid or a pale straw-colored liquid.[1][3][4] The compound is slightly soluble in water but soluble in organic solvents like alcohol and ether.[1][3]

The following table summarizes the key physical properties of this compound:

| Property | Value | Source(s) |

| Melting Point | 27-31 °C (300.15-304.15 K) | [5][6] |

| Boiling Point | 254-257 °C at 760 mmHg (527.15-530.15 K) | [5][7] |

| 143 °C at 20 mmHg | [7][8] | |

| Molecular Weight | 151.16 g/mol | [8] |

| Density | 1.139 g/mL at 25 °C | [4][6] |

| Appearance | Yellow crystalline solid or pale straw-colored liquid | [1][3][4] |

Experimental Protocols for Physical Property Determination

Standard laboratory procedures are employed to determine the melting and boiling points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A common and accurate method for this determination is the capillary tube method.[9]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4][7] The tube is then tapped to ensure the sample is compact.[2][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[4]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.[3][4]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[7] For a pure substance, this range is typically narrow.

Boiling Point Determination: Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] A standard method for determining the boiling point of a liquid is through distillation.[1][6]

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[8] The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Sample and Heating: The liquid sample of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distilling flask.[8] The flask is then heated.

-

Distillation: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and liquefies, collecting in the receiving flask.[12]

-

Temperature Reading: The temperature is monitored throughout the distillation process. The boiling point is the stable temperature observed on the thermometer while the liquid is actively boiling and condensing.[5][12] It is important to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Workflow for Boiling Point Determination by Distillation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

An In-Depth Technical Guide to 1,2-Dimethyl-4-nitrobenzene

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Dimethyl-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

This compound, also known as 4-nitro-o-xylene, is an aromatic nitrogen compound.[1] Its chemical formula is C₈H₉NO₂.[2][3] The molecular weight of this compound is approximately 151.16 g/mol .[3][4][5] It is recognized by the CAS Registry Number 99-51-4.[2][4] This compound presents as a pale straw-yellow colored liquid with an aromatic odor and is slightly soluble in water.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | NIST, Cheméo[2][3] |

| Molecular Weight | 151.1626 g/mol | NIST[2] |

| CAS Registry Number | 99-51-4 | NIST, Sigma-Aldrich[2][4] |

| Melting Point (Tfus) | 301.7 K (28.55 °C) | NIST[2] |

| Boiling Point (Tboil) | 416.2 K at 0.027 bar | NIST[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich[4] |

| Enthalpy of Vaporization | 63.6 kJ/mol | NIST[2] |

| LogP (Octanol/Water) | 2.91 | SIELC[6] |

| InChI Key | HFZKOYWDLDYELC-UHFFFAOYSA-N | NIST[2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific bioassays of this compound are not available in publicly accessible domains and typically reside in specialized chemical literature or proprietary databases. However, analytical methods for its separation and analysis have been described.

General Workflow for HPLC Analysis:

A common method for analyzing this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A generalized workflow for such an analysis is outlined below. It is important to note that specific parameters such as column type, mobile phase composition, and flow rate must be optimized for the specific analytical goal.

-

Sample Preparation : The sample containing this compound is dissolved in a suitable organic solvent, such as acetonitrile or methanol, to a known concentration.

-

Mobile Phase Preparation : A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid), is prepared.[6] For mass spectrometry applications, a volatile buffer like formic acid is used instead of phosphoric acid.[6]

-

Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[6] The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

-

Detection : As the components elute from the column, they are detected by a suitable detector, such as a UV-Vis spectrophotometer, set to a wavelength where this compound absorbs light.

-

Data Analysis : The retention time and peak area are used to identify and quantify this compound in the sample by comparing it to a previously run standard.

The diagram below illustrates this generalized analytical workflow.

References

Spectroscopic Data of 1,2-Dimethyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethyl-4-nitrobenzene, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural information of this compound can be elucidated through various spectroscopic techniques. The data presented in the following tables has been compiled from reliable spectroscopic databases and is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent are summarized below. These predictions are based on established substituent effects on the benzene ring.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet of Doublets | 1H | H-5 |

| ~7.8 - 8.0 | Doublet | 1H | H-3 |

| ~7.3 - 7.5 | Doublet | 1H | H-6 |

| ~2.5 | Singlet | 3H | C1-CH₃ |

| ~2.3 | Singlet | 3H | C2-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~148 | C4 |

| ~138 | C1 |

| ~135 | C2 |

| ~132 | C6 |

| ~125 | C5 |

| ~120 | C3 |

| ~20 | C1-CH₃ |

| ~15 | C2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Strong | C=C stretch (aromatic ring) |

| ~1520 | Strong | N-O asymmetric stretch (nitro group) |

| ~1340 | Strong | N-O symmetric stretch (nitro group) |

| ~880 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | ~100 | [M]⁺ (Molecular Ion) |

| 134 | ~30 | [M - OH]⁺ |

| 121 | ~15 | [M - NO]⁺ |

| 105 | ~40 | [M - NO₂]⁺ |

| 91 | ~25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Place a small amount of the mixture into a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 1,2-Dimethyl-4-nitrobenzene from o-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dimethyl-4-nitrobenzene from o-xylene, a critical intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] This document details the prevalent synthetic methodologies, presents quantitative data for key reaction parameters, and outlines detailed experimental protocols.

Introduction

The nitration of o-xylene is a classic example of an electrophilic aromatic substitution reaction. The reaction typically yields a mixture of two primary isomers: 1,2-dimethyl-3-nitrobenzene and the desired this compound.[2] The regioselectivity of the nitration is influenced by the directing effects of the two methyl groups on the aromatic ring. While both are ortho, para-directing, the substitution at the 4-position is sterically less hindered and electronically favored, though significant amounts of the 3-nitro isomer are often formed.

The primary challenge in the industrial synthesis of this compound is to maximize the yield and selectivity for the desired isomer while minimizing the formation of the 3-nitro isomer and dinitro byproducts.[3][4] This guide will explore various approaches to achieve this, from classical mixed-acid nitration to more modern catalytic methods.

Synthetic Methodologies and Data Presentation

Several methods have been developed for the nitration of o-xylene. The choice of method often depends on factors such as desired selectivity, scale, safety considerations, and environmental impact.

Mixed Acid (H₂SO₄/HNO₃) Nitration

The most traditional and widely used method for the nitration of o-xylene involves a mixture of concentrated sulfuric acid and nitric acid.[2] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Table 1: Quantitative Data for Mixed Acid Nitration of o-Xylene

| Molar Ratio (HNO₃:o-xylene) | H₂SO₄:HNO₃ (v/v) | Temperature (°C) | o-Xylene Conversion (%) | Selectivity for 4-nitro-o-xylene (%) | Selectivity for 3-nitro-o-xylene (%) | Dinitro Impurities (%) | Reference |

| 1.2 | 60:40 | 40 | 99 | Not Specified | Not Specified | 7.2 | [3] |

| 1.2 | 3.0 (mole ratio) | 100 | >95 | ~60 | ~40 | Not Specified | [1] |

| Not Specified | Not Specified | Not Specified | 85-90 | 45 | 55 | Not Specified | [5] |

Nitration with Solid Acid Catalysts

To overcome the corrosive and environmental challenges associated with mixed acid nitration, solid acid catalysts such as zeolites have been investigated. These catalysts offer potential advantages in terms of reusability and improved selectivity.

Table 2: Quantitative Data for Zeolite-Catalyzed Nitration of o-Xylene

| Catalyst | Nitrating Agent | Temperature (°C) | o-Xylene Conversion (mol%) | Selectivity for 4-nitro-o-xylene (mol%) | Reference |

| Hydrogen Y Zeolite | 98% HNO₃ in Nitrobenzene/Polyphosphoric Acid | 25 | 62.0 | 76.6 | [6] |

| Hydrogen Y Zeolite | 100% HNO₃ in Nitrobenzene/Polyphosphoric Acid | 50 | 85.4 | 71.0 | [6] |

| H-beta Zeolite | 70% HNO₃ | 70 | 28 | 63 | [7] |

| H-beta Zeolite (vapor phase) | 30% HNO₃ | 150 | 65 | Not Specified | [7] |

Continuous-Flow Nitration

Continuous-flow reactors offer enhanced safety, better heat management, and improved process control for the highly exothermic nitration reaction.

Table 3: Quantitative Data for Continuous-Flow Nitration of o-Xylene

| Nitrating Agent | H₂SO₄ Concentration | Temperature (°C) | Residence Time (s) | Product Yield (%) | Throughput (g/h) | Reference |

| Mixed Acid | 70% | 100 | 35 | 94.1 | 800 | [1] |

| Fuming Nitric Acid | N/A | Not Specified | Not Specified | 91.8 (calculated) | Not Specified | [1] |

Experimental Protocols

Detailed Protocol for Mixed Acid Nitration

This protocol is a representative example of a lab-scale synthesis using a mixed acid approach.

Materials:

-

o-Xylene (99%)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Ice

-

Deionized Water

-

5% Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 53.1 g (0.5 mol) of o-xylene.

-

Cool the flask in an ice bath to 15-20 °C.[1]

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding 37.8 g (0.6 mol) of fuming nitric acid (98%) to 62.5 g of concentrated sulfuric acid (98%), keeping the mixture cool in an ice bath.[1]

-

Slowly add the nitrating mixture dropwise to the stirred o-xylene over a period of approximately one hour, maintaining the reaction temperature between 15-20 °C.[1]

-

After the addition is complete, continue stirring at 15-20 °C for an additional 30 minutes.[1]

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

Transfer the mixture to a separatory funnel. The organic layer (containing the nitro-o-xylenes) will separate from the aqueous layer.

-

Separate the organic layer and wash it sequentially with 50 mL of deionized water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.

-

The resulting crude product is a mixture of this compound and 1,2-dimethyl-3-nitrobenzene.

Purification

The separation of this compound from its 3-nitro isomer is challenging due to their similar boiling points. Fractional distillation under vacuum is a common method, followed by crystallization or "sweating" processes that take advantage of the difference in their melting points.

Visualizations

Reaction Pathway: Electrophilic Aromatic Substitution

Caption: Mechanism of o-xylene nitration.

Experimental Workflow

Caption: General laboratory workflow.

Conclusion

The synthesis of this compound from o-xylene is a well-established yet continually optimized industrial process. While mixed acid nitration remains a common method, ongoing research into solid acid catalysts and continuous-flow technologies is paving the way for more selective, safer, and environmentally benign synthetic routes. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to understand and further develop the synthesis of this important chemical intermediate.

References

- 1. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DE19702432A1 - 4-Nitro-ortho-xylene preparation - Google Patents [patents.google.com]

- 6. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Nitration of 1,2-Dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanism of the nitration of 1,2-dimethylbenzene (o-xylene). It delves into the principles of electrophilic aromatic substitution, the regioselectivity dictated by the directing effects of the methyl substituents, and the influence of various experimental conditions on the product distribution.

Core Principles: Electrophilic Aromatic Substitution

The nitration of 1,2-dimethylbenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The overall process can be broken down into three key stages:

-

Generation of the Electrophile: The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 1,2-dimethylbenzene ring acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[1]

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic system.[2]

Generation of the Nitronium Ion

The nitronium ion is most commonly generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][4][5][6] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[2][7][8]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

The presence of sulfuric acid is crucial as it facilitates the formation of a potent electrophile, the nitronium ion, which is necessary to react with the stable aromatic ring.[6]

Regioselectivity in the Nitration of 1,2-Dimethylbenzene

The two methyl groups on the benzene ring are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[9] They are also ortho, para-directing substituents.[10][11] This is due to two main electronic effects:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles.[10][11]

-

Hyperconjugation: The overlap of the C-H σ bonds of the methyl groups with the π system of the ring further increases the electron density at the ortho and para positions.[10]

In the case of 1,2-dimethylbenzene, there are two non-equivalent positions for electrophilic attack: position 3 (ortho to one methyl group and meta to the other) and position 4 (para to one methyl group and meta to the other).

The directing effects of both methyl groups must be considered:

-

Position 3: Is activated by the ortho-directing effect of the methyl group at C2 and the meta-directing (weaker) effect of the methyl group at C1.

-

Position 4: Is activated by the para-directing effect of the methyl group at C1 and the meta-directing (weaker) effect of the methyl group at C1.

Consequently, the primary products of the mononitration of 1,2-dimethylbenzene are 3-nitro-1,2-dimethylbenzene and 4-nitro-1,2-dimethylbenzene.[12]

The Role of Steric Hindrance

While electronic effects favor substitution at both the 3 and 4 positions, steric hindrance plays a significant role in determining the product ratio. The positions adjacent to the two methyl groups (positions 3 and 6, which are equivalent to 3) are sterically hindered.[13][14] The bulky nitro group will face greater steric repulsion when attacking the position between the two methyl groups. As a result, attack at the less hindered position 4 is often favored. The degree to which one isomer is favored over the other can be influenced by the size of the electrophile and the reaction conditions.[15]

Reaction Mechanism Signaling Pathway

The following diagram illustrates the key steps in the nitration of 1,2-dimethylbenzene.

Logical Relationship of Directing Effects

The regioselectivity of the reaction is a logical consequence of the interplay between the electronic directing effects of the two methyl groups and steric considerations.

Quantitative Data on Product Distribution

The ratio of 3-nitro- to 4-nitro-1,2-dimethylbenzene is highly dependent on the reaction conditions. Below is a summary of isomer distributions obtained using various nitrating systems.

| Nitrating Agent/Catalyst | Solvent | Temp. (°C) | 3-Nitro-1,2-dimethylbenzene (%) | 4-Nitro-1,2-dimethylbenzene (%) | Reference |

| H₂SO₄-HNO₃ | - | - | 55 | 45 | [5] |

| Nitronium salts in tetramethylene sulfone | Tetramethylene sulfone | 20 | 79.7 | 20.3 | [5] |

| Nitronium salts in nitromethane | Nitromethane | 20 | 68.6 | 31.4 | [5] |

| BF₃ | - | - | 65.3 | 34.7 | [5] |

| NO₂ with O₃ | Dichloromethane | 0 | 34 | 46 | [5] |

| HNO₃/H₂SO₄/H₃PO₄ | - | - | ~45 | ~55 | [6] |

| 98.4% HNO₃ with polyphosphoric acid | - | 40 | 39 | 61 | [6] |

| Fuming HNO₃, PPA, H-Y zeolite | Nitrobenzene | 25 | 29 | 71 | [16][17] |

| Zeolite H-beta, 70% HNO₃ (liquid phase) | - | 70 | 37 | 63 | [18] |

| Zeolite H-beta, 30% HNO₃ (vapor phase) | - | 150 | 35 | 65 | [18] |

PPA = Polyphosphoric Acid

Experimental Protocols

General Procedure for Nitration with Mixed Acid

A representative experimental procedure for the nitration of 1,2-dimethylbenzene using a mixture of nitric and sulfuric acids is as follows:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (e.g., a 40/60 v/v ratio) is prepared by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath.[19]

-

Reaction Setup: 1,2-dimethylbenzene is placed in a round-bottom flask equipped with a stirrer, thermometer, and a dropping funnel containing the nitrating mixture. The flask is cooled to maintain the desired reaction temperature (e.g., 19-22 °C).[6]

-

Addition of Nitrating Agent: The nitrating mixture is added dropwise to the stirred 1,2-dimethylbenzene over a period of several hours, ensuring the temperature remains constant.[6]

-

Reaction Completion and Quenching: After the addition is complete, the mixture is stirred for an additional period (e.g., 1 hour) to ensure the reaction goes to completion. The reaction is then quenched by pouring the mixture into ice-cold water.[16]

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., methylene chloride). The combined organic layers are washed with water, a dilute base (like sodium bicarbonate solution) to neutralize any remaining acid, and then again with water. The organic solvent is then removed under reduced pressure to yield the crude product mixture of nitro-isomers.[16]

-

Analysis: The product composition is typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[16]

Procedure for Nitration using a Solid Acid Catalyst (Zeolite)

-

Reaction Setup: A mixture of 1,2-dimethylbenzene, a solvent (e.g., nitrobenzene), a solid acid catalyst (e.g., H-Y zeolite), and polyphosphoric acid is prepared in a round-bottom flask with mechanical stirring.[16]

-

Addition of Nitric Acid: Concentrated nitric acid (e.g., 98%) is added slowly to the stirred mixture at a controlled temperature (e.g., 25 °C).[16]

-

Reaction and Work-up: The reaction is allowed to proceed for a set time, sometimes with heating to complete the reaction. The work-up involves quenching with water, extraction with an organic solvent, and filtration to remove the solid catalyst.[16]

-

Analysis: The product distribution is determined using analytical techniques such as GC/MS and HPLC.[16]

Conclusion

The nitration of 1,2-dimethylbenzene is a well-understood electrophilic aromatic substitution reaction where the regioselectivity is governed by a combination of the activating and directing electronic effects of the two methyl groups and steric hindrance. The reaction yields primarily a mixture of 3-nitro- and 4-nitro-1,2-dimethylbenzene. The ratio of these isomers can be significantly influenced by the choice of nitrating agent, catalyst, solvent, and reaction temperature, allowing for a degree of control over the final product distribution. This understanding is critical for professionals in chemical synthesis and drug development who utilize nitrated aromatic compounds as key intermediates.

References

- 1. Synthesis and characterization of nitro-p-xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 6. DE19702432A1 - 4-Nitro-ortho-xylene preparation - Google Patents [patents.google.com]

- 7. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Ring nitration of dimethyl benzene results in the formation of only one nitro dimethyl benzene. The dim-ethyl benzene is : [allen.in]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of 1,2-Dimethyl-4-nitrobenzene as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and critical applications of 1,2-Dimethyl-4-nitrobenzene, a key chemical intermediate. Known alternatively as 4-Nitro-o-xylene, this compound serves as a fundamental building block in the production of a variety of significant organic molecules, including active pharmaceutical ingredients and agrochemicals. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and subsequent transformations, and quantitative data to support laboratory and industrial applications.

Compound Profile: this compound

This compound is a yellow crystalline solid or liquid, characterized by its slight solubility in water and good solubility in organic solvents like ethanol and ether.[1] Its primary industrial significance lies in its role as a precursor to 3,4-dimethylaniline, a vital component in the synthesis of Vitamin B2 (Riboflavin) and various dyes and pesticides.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| CAS Number | 99-51-4 | [3] |

| Appearance | Pale brown crystals or off-white solid | [4] |

| Melting Point | 49-51 °C | [3][5] |

| Boiling Point | 226 °C | [3][5] |

| Density | 1.076 g/cm³ | [3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [5] |

| Water Solubility | <1 g/L (24 °C) | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic nitration of o-xylene. The regioselectivity of this reaction is a critical factor, as the nitration of o-xylene can yield both 3-nitro-o-xylene and the desired 4-nitro-o-xylene.[6][7] Traditional methods utilizing a mixture of nitric acid and sulfuric acid often result in a mixture of these isomers.[7] More advanced methods have been developed to enhance the selectivity towards the 4-nitro isomer.

Experimental Protocol: Mixed Acid Nitration of o-Xylene

This protocol details a standard laboratory procedure for the nitration of o-xylene using a mixture of concentrated sulfuric acid and fuming nitric acid.[1]

Materials:

-

o-Xylene (53 g, 500 mmol)

-

Concentrated Sulfuric Acid (98%, 63 g)

-

Fuming Nitric Acid

-

Ice water

-

Brine solution

-

250 mL round-bottom flask with mechanical stirrer

Procedure:

-

Add 53 g (500 mmol) of o-xylene to a 250 mL round-bottom flask equipped with a mechanical stirrer and cool the flask to 15-20 °C.

-

In a separate vessel, prepare the mixed acid by carefully adding 63 g of concentrated sulfuric acid (98%) to 7 mL of ice water, followed by the slow addition of 37 g (600 mmol) of fuming nitric acid, while maintaining a low temperature.

-

Add the prepared mixed acid dropwise to the o-xylene in the flask over a period of one hour, ensuring the reaction temperature is maintained between 15-20 °C.

-

After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel. The organic phase will separate from the acidic aqueous phase.

-

Separate the organic phase and wash it twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.

-